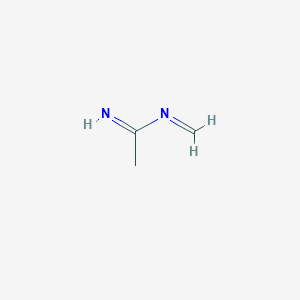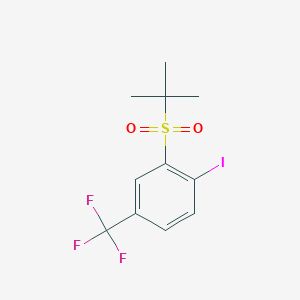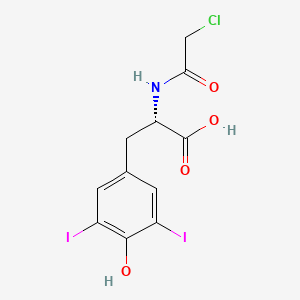![molecular formula C20H16ClNO3 B12592483 N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634186-23-5](/img/structure/B12592483.png)
N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Benzyloxy)phenyl]-5-chlor-2-hydroxybenzamid ist eine organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung enthält eine Benzyloxygruppe, die an einen Phenylring gebunden ist, der wiederum mit einer chlorierten Hydroxybenzamideinheit verbunden ist. Das Vorhandensein dieser funktionellen Gruppen verleiht ihr besondere chemische Eigenschaften, wodurch sie zu einem wertvollen Untersuchungsobjekt in Chemie, Biologie und Medizin wird.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N-[4-(Benzyloxy)phenyl]-5-chlor-2-hydroxybenzamid erfolgt in der Regel in mehreren Schritten, beginnend mit der Herstellung von Zwischenprodukten. Eine gängige Methode beinhaltet die Benzylierung von 4-Hydroxybenzoesäure mit Benzyl bromid, um 4-Benzyloxybenzoesäure zu bilden . Dieses Zwischenprodukt wird dann weiteren Reaktionen wie Chlorierung und Amidierung unterzogen, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von N-[4-(Benzyloxy)phenyl]-5-chlor-2-hydroxybenzamid kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um den Produktionsprozess zu optimieren. Darüber hinaus werden Reinigungsmethoden wie Umkristallisation und Chromatographie verwendet, um die Verbindung in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[4-(Benzyloxy)phenyl]-5-chlor-2-hydroxybenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um die entsprechenden Chinone zu bilden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Die Chlorogruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion mit Natriumborhydrid (NaBH4).
Substitution: Nukleophile Substitutionsreaktionen mit Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxygruppe Chinone ergeben, während die Reduktion einer Nitrogruppe zur Bildung eines Amin-Derivats führt.
Wissenschaftliche Forschungsanwendungen
N-[4-(Benzyloxy)phenyl]-5-chlor-2-hydroxybenzamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von N-[4-(Benzyloxy)phenyl]-5-chlor-2-hydroxybenzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen und damit zu einer Modulation biochemischer Pfade führen. Der genaue Mechanismus kann je nach spezifischer Anwendung und Ziel unterschiedlich sein. In einigen Fällen kann es als Inhibitor von Cyclooxygenasen (COX) wirken und so Entzündungen reduzieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[4-(Benzyloxy)phenyl]acetamid: Ähnliche Struktur, jedoch ohne die Chlor- und Hydroxygruppen.
N-[4-(Benzyloxy)phenyl]-1H-pyrazol-3-yl]phenylsulfamoylphenylacetamid: Enthält zusätzliche Pyrazol- und Sulfamoyl-Gruppen.
4-Benzyloxybenzoesäure: Ähnliche Benzyloxygruppe, aber unterschiedliche funktionelle Gruppen, die an den Benzolring gebunden sind.
Einzigartigkeit
N-[4-(Benzyloxy)phenyl]-5-chlor-2-hydroxybenzamid ist einzigartig aufgrund des Vorhandenseins von Chlor- und Hydroxygruppen an der Benzamideinheit, wodurch es einzigartige chemische und biologische Eigenschaften erhält. Diese Kombination funktioneller Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
634186-23-5 |
|---|---|
Molekularformel |
C20H16ClNO3 |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16ClNO3/c21-15-6-11-19(23)18(12-15)20(24)22-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) |
InChI-Schlüssel |
YUQVLPPRKLMOMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


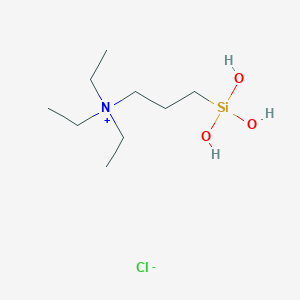
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
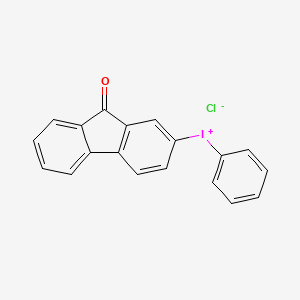
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
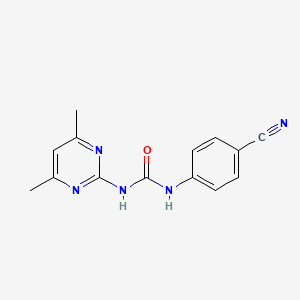
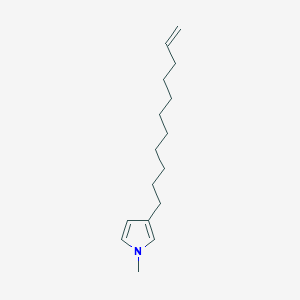
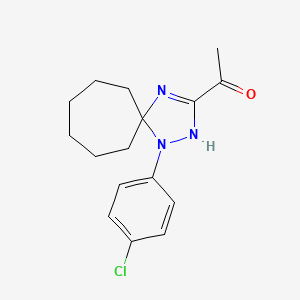
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
